4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid
説明
Chemical Identity:
4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid (CAS: 181486-37-3) is a substituted cyclohexanecarboxylic acid derivative with the molecular formula C₁₀H₁₂O₅. Its structure features a cyclohexane ring substituted with acetyl (COCH₃), two ketone (dioxo) groups at positions 3 and 5, and a methyl group at position 1 (Figure 1).
特性
IUPAC Name |
4-acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXVKLKWGINRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696542 | |
| Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181486-37-3 | |
| Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclization of Acetonylsuccinic Acid Di-Alkyl Ester
The foundational step involves the cyclization of acetonylsuccinic acid di-alkyl ester (e.g., diethyl ester) under basic conditions to form the 3,5-dioxo-cyclohexanecarboxylate intermediate.
Reaction Conditions
This step proceeds via intramolecular aldol condensation, facilitated by the base, which deprotonates the α-hydrogen of the ketone groups to drive cyclization. The 1-methyl group originates from the acetonyl moiety of the starting material.
Acid Treatment to Yield Carboxylic Acid Ester
The sodium salt (Compound III) is treated with a strong acid to protonate the carboxylate, yielding the free carboxylic acid or its alkyl ester.
Reaction Conditions
The choice of acid and solvent determines whether the ester remains intact or hydrolyzes. For subsequent acetylation, the ethyl ester is typically retained to avoid side reactions.
Acetylation at the 4-Position
The 4-position of the cyclohexane ring is functionalized via condensation with acetyl chloride in the presence of a base.
Reaction Conditions
The base neutralizes HCl generated during the reaction, driving the acylation to completion. The acetyl group selectively installs at the 4-position due to the enolizable ketone groups at positions 3 and 5, which activate the adjacent carbon for electrophilic attack.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester to produce the free carboxylic acid.
Reaction Conditions
| Parameter | Details |
|---|---|
| Base | Lithium hydroxide (2–3 equivalents) |
| Solvent | THF:MeOH:H₂O (5:3:1 ratio) |
| Temperature | 20–25°C |
| Time | 2–4 hours |
| Product | This compound |
This method, adapted from analogous ester hydrolyses, achieves high yields (76–95%) under mild conditions. The product is isolated via acidification and extraction with ethyl acetate.
Analytical Characterization
Key spectroscopic data for intermediates and the final product include:
-
¹H NMR (Compound VI) : Signals at δ 1.25 (t, 3H, -OCH₂CH₃), 2.10 (s, 3H, -COCH₃), 2.45–3.15 (m, cyclohexane protons).
-
IR (Final Product) : Peaks at 1715 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (ketones), 1630 cm⁻¹ (conjugated enone).
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency but may complicate purification. Non-polar solvents like toluene favor cleaner reactions.
-
Temperature Control : Lower temperatures (0–10°C) during acetylation minimize side reactions such as over-acylation or ester hydrolysis.
-
Purification : Flash chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from ethanol/water yields high-purity product .
化学反応の分析
Chemical Reactions
The chemical behavior of 4-acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is determined by its functional groups. Key reactions include:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Reduction: The ketone groups can be reduced to alcohols using reducing agents.
Potential Interactions
The presence of the dioxo and carboxylic functionalities suggests potential interactions with biological targets, though further studies are needed to clarify its specific biological effects. Compounds with similar structures sometimes show antimicrobial and anti-inflammatory properties.
Structural Comparison
This compound's specific bicyclic structure and dual carbonyl functionalities may give it unique reactivity profiles compared to similar compounds.
Structural Comparison Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Acetylcyclopentanedione | Contains a five-membered ring; less complex | |
| 2-Acetyl-1-cyclopentanecarboxylic acid | Similar carboxylic acid functionality | |
| 5-Acetyl-2-hydroxy-4-pyridinecarboxylic acid | Contains nitrogen; different biological activity |
Hazard Statements
This compound causes skin and serious eye irritation and may cause respiratory irritation .
- P264: Wash hands thoroughly after handling
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P321: Specific treatment
- P332 + P313: If skin irritation occurs: Get medical advice/attention
- P362: Take off contaminated clothing and wash before reuse
科学的研究の応用
4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biochemistry: The compound is used for immobilizing amino acids on a solid phase, which is crucial for peptide synthesis and protein studies.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
作用機序
The mechanism of action of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetyl and keto groups, enable it to participate in various biochemical reactions. For instance, it can form covalent bonds with amino acids, facilitating the immobilization of peptides on solid supports . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in biochemical assays and studies.
類似化合物との比較
Cyclohexanecarboxylic Acid Derivatives
The following compounds share the C₁₀H₁₂O₅ molecular formula but differ in substituents (Table 1):
| Compound Name | Substituents (Position) | CAS Number | Key Features |
|---|---|---|---|
| 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid | Acetyl (4), methyl (1), dioxo (3,5) | 181486-37-3 | Acetyl group enhances lipophilicity |
| 3,5-Dioxo-4-propionylcyclohexanecarboxylic acid | Propionyl (4), dioxo (3,5) | 88805-35-0 | Longer alkyl chain (propionyl) increases hydrophobicity |
| 4-(Cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylic acid | Cyclopropyl (4), dioxo (3,5) | 143294-89-7 | Cyclopropyl introduces steric strain |
Structural Insights :
Coumaric Acid Derivatives
highlights the role of substituent position on bioactivity in coumaric acids:
- 4-O-Prenylcoumaric acid (16) : MIC = 86 µM (anti-M. tuberculosis)
- 2-O-Prenylcoumaric acid (19) : MIC = 258 µM (less active)
Key Observation :
Substituents at the 4-position (e.g., prenyl or acetyl) enhance activity compared to 2- or 3-position analogs. This trend may extrapolate to 4-acetyl-substituted cyclohexanecarboxylic acids, where the acetyl group at position 4 could optimize interactions in biological targets .
Pyrrole Carboxylic Acid Analogs
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 2386-28-9) shares an acetyl group but has a pyrrole core instead of cyclohexane. Its melting point (205–207°C) suggests higher crystallinity compared to cyclohexane derivatives, which may influence solubility .
Data Tables
Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives
| Parameter | 181486-37-3 | 88805-35-0 | 143294-89-7 |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₁₂O₅ | C₁₀H₁₂O₅ |
| Substituents | Acetyl, methyl, dioxo | Propionyl, dioxo | Cyclopropyl, dioxo |
| Potential Bioactivity | Intermediate | Intermediate | Unreported |
生物活性
4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid (CAS No. 181486-37-3) is a compound with significant potential in various biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₂O₅
- Molar Mass : 212.2 g/mol
- Density : 1.386 g/cm³
- Melting Point : 95-99°C
- Boiling Point : 414.6°C (predicted)
- pKa : 3.68 (predicted)
- Hazard Symbols : Xi - Irritant
The biological activity of this compound is attributed to its ability to interact with various molecular targets through its functional groups. The acetyl and keto groups allow for participation in biochemical reactions, including:
- Covalent bonding with amino acids , facilitating peptide synthesis.
- Inhibition of oxidative stress , potentially through the reduction of reactive oxygen species (ROS) levels in cellular environments.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that certain derivatives can reduce ROS levels, thereby protecting cells from oxidative damage .
Peptide Synthesis
This compound is utilized in the immobilization of amino acids on solid phases, which is crucial for peptide synthesis and protein studies. The ability to form stable bonds with amino acids enhances the efficiency of peptide synthesis protocols .
Therapeutic Potential
The compound's structure suggests potential applications in drug development. Its unique functional groups may facilitate interactions with biological targets, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
A review of the literature reveals several experimental studies focused on the biological activity of related compounds:
- Antioxidant Activity :
- Peptide Synthesis Efficiency :
- Potential Drug Development :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₀H₁₂O₅ | Antioxidant; Peptide synthesis |
| Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate | C₁₁H₁₄O₅ | Antioxidant; Less versatile |
| 3,5-Dioxocyclohexanecarboxylic acid | C₉H₈O₅ | Limited reactivity; No acetyl group |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid, and how is purity ensured?
- Methodological Answer : The compound is synthesized via cyclization reactions involving acetyl and methyl substituents on a cyclohexanecarboxylic acid backbone. Key steps include keto-enol tautomerization and regioselective acetylation. Purification typically employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (60–120 mesh). Purity verification (≥97%) is achieved through HPLC with UV detection at 254 nm and comparative melting point analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : - and -NMR identify functional groups (e.g., acetyl protons at δ ~2.3 ppm, carboxylic acid protons at δ ~12 ppm).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (broad peak ~2500–3500 cm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 212.07 (CHO) and fragmentation patterns .
Q. How is analytical purity assessed, and what thresholds are acceptable for research use?
- Methodological Answer : Purity is quantified via HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) and UV detection. Acceptable purity for pharmacological studies is ≥95%, while synthetic intermediates require ≥90%. Residual solvents (e.g., DMF) are monitored via GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate its reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecule’s geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2), using crystal structures from the PDB (e.g., 5KIR). MD simulations (GROMACS) assess stability in aqueous solutions over 100-ns trajectories .
Q. What pharmacological applications are hypothesized for this compound, and how are they validated experimentally?
- Methodological Answer : Structural analogs (e.g., caffeic acid derivatives) suggest anti-inflammatory or antioxidant potential. In vitro assays include:
- DPPH/ABTS radical scavenging for antioxidant activity.
- COX-2 inhibition via ELISA.
- Cytotoxicity screening (MTT assay) on RAW 264.7 macrophages. Dose-response curves (IC) are compared to positive controls (e.g., ascorbic acid) .
Q. How do researchers address stability challenges under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A) are conducted at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated). Degradation products are profiled via LC-MS. Buffered solutions (pH 1.2–7.4) assess hydrolytic stability, while thermal gravimetric analysis (TGA) monitors decomposition above 150°C .
Q. How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity) or impurities. Resolution strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
